1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene
Description
Properties
Molecular Formula |
C10H11BrO3S |
|---|---|
Molecular Weight |
291.16 g/mol |
IUPAC Name |
1-bromo-4-cyclopropylsulfonyl-2-methoxybenzene |
InChI |
InChI=1S/C10H11BrO3S/c1-14-10-6-8(4-5-9(10)11)15(12,13)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
OQDQEEHSZISZLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C2CC2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene typically involves the following key steps:
- Bromination of methoxy-substituted benzene derivatives to introduce the bromine substituent selectively.
- Introduction of the cyclopropylsulfonyl group via sulfonylation reactions, often through nucleophilic substitution or sulfonyl chloride intermediates.
- Purification and characterization to ensure compound integrity.
Bromination of Methoxybenzene Derivatives
Bromination is commonly achieved by electrophilic aromatic substitution on methoxybenzene derivatives. For example, 1-bromo-4-fluoro-2-methoxybenzene (a related compound) has been synthesized by nitration under controlled acidic conditions, which can be adapted for bromination reactions.
| Parameter | Details |
|---|---|
| Starting Material | 1-Bromo-4-fluoro-2-methoxybenzene or 4-methoxybenzene derivatives |
| Reagents | Bromine or N-bromosuccinimide (NBS) in presence of acid catalysts |
| Solvents | Concentrated sulfuric acid, dichloromethane, or 1,4-dioxane |
| Temperature | Typically 0°C to room temperature |
| Reaction Time | 0.5 to 16 hours depending on conditions |
| Yield | 44% to 85% depending on method and scale |
| Purification | Flash chromatography, silica gel column chromatography |
For example, nitration of 1-bromo-4-fluoro-2-methoxybenzene was carried out at 0°C using fuming nitric acid and concentrated sulfuric acid, yielding 44% product after purification by flash chromatography. This method can be adapted for bromination by replacing nitrating agents with brominating agents under similar conditions.
Introduction of Cyclopropylsulfonyl Group
The cyclopropylsulfonyl moiety is typically introduced via sulfonylation of the aromatic ring or by substitution of a suitable leaving group (e.g., halide) with cyclopropylsulfonyl nucleophiles.
- Possible Route: Reaction of 1-bromo-4-(bromomethyl)benzene with cyclopropylsulfinic acid derivatives or cyclopropylsulfonyl chlorides under basic conditions.
- Typical Conditions: Use of bases such as potassium carbonate in polar aprotic solvents (e.g., dimethylformamide, 2-propanol).
- Catalysts/Additives: Phase transfer catalysts like tetrabutylammonium iodide may be used to enhance nucleophilicity and reaction rate.
- Temperature: Moderate heating (30–45°C) for 1–3 hours.
- Yield: High yields reported (up to 85%) for related substitution reactions.
Representative Experimental Procedure
A documented procedure for a related compound, 1-bromo-4-(bromomethyl)benzene, involves:
- Stirring methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate with potassium carbonate in 2-propanol at 30°C.
- Addition of 1-bromo-4-(bromomethyl)benzene and tetrabutylammonium iodide.
- Heating at 45°C for 2.5 hours.
- Workup by extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.
- Yield: 85% of the target compound as a pale yellow solid.
This approach can be adapted for the synthesis of 1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene by substituting the bromomethyl group with a cyclopropylsulfonyl nucleophile.
Data Tables Summarizing Preparation Conditions
Detailed Research Findings
Selectivity and Yield: The presence of the methoxy group directs electrophilic substitution to the ortho and para positions, facilitating selective bromination at the para position relative to methoxy. The cyclopropylsulfonyl group introduction requires nucleophilic substitution on a suitable leaving group, often bromomethyl or halogenated intermediates, yielding high purity products with yields up to 85%.
Reaction Optimization: Temperature control is critical in bromination and sulfonylation steps to avoid side reactions such as over-bromination or sulfone decomposition. Use of phase transfer catalysts and inert atmosphere conditions improves reaction efficiency and yield.
Characterization: Products are typically characterized by proton and carbon-13 nuclear magnetic resonance spectroscopy (^1H NMR and ^13C NMR), mass spectrometry (MS), and chromatographic purity (HPLC or UPLC). Bromine isotope patterns in MS confirm the presence of bromine atoms.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The cyclopropylsulfonyl group can undergo oxidation or reduction under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzene derivatives, while cycloaddition reactions can produce complex ring systems.
Scientific Research Applications
1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene is an aromatic compound with a bromine atom and a cyclopropylsulfonyl group attached to a methoxy-substituted benzene ring. It has a molecular weight of approximately 273.16 g/mol and a molecular formula of . This compound's unique structure, combining halogen and sulfonyl functionalities, influences its chemical reactivity and biological properties.
Synthesis Methods
1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene can be synthesized through several methods, each varying in yield and purity, typically requiring purification steps like recrystallization or chromatography:
- Method 1 Direct bromination of 4-(cyclopropylsulfonyl)-2-methoxybenzene.
- Method 2 Sulfonylation of 1-bromo-2-methoxybenzene with cyclopropylsulfonyl chloride.
- Method 3 Methoxy-substitution of 1-Bromo-4-(cyclopropylsulfonyl)-2-hydroxybenzene.
Applications
1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene has potential applications in various fields:
- Pharmaceutical Development Due to its unique structure, it may serve as a lead compound in drug discovery for treating diseases. Its derivatives are essential for synthesizing compounds with potential pharmaceutical applications.
- Organic Synthesis It is used as a building block in synthesizing complex organic molecules.
- Material Science It can be utilized in developing new materials with specific properties.
Several compounds share structural similarities with 1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene. The uniqueness of 1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene lies in its cyclopropylsulfonyl group, which may impart distinctive chemical properties and biological activities compared to other derivatives.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Bromo-2-methoxybenzene | Bromine at the ortho position; methoxy group | Commonly used in organic synthesis |
| 1-Bromo-4-fluoro-2-methoxybenzene | Bromine and fluorine substituents; methoxy group | Fluorine enhances metabolic stability |
| 1-Bromo-4-(methylsulfonyl)-2-methoxybenzene | Methylsulfonyl instead of cyclopropylsulfonyl | Exhibits different reactivity due to the methyl group |
| 4-Methoxybromobenzene | Simple bromo and methoxy substitution | Used as a starting material for various reactions |
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine atom and the cyclopropylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural attributes of 1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene with analogs:
Key Observations :
- Electronic Effects : The cyclopropylsulfonyl group in the main compound is more electron-withdrawing than sulfinyl (e.g., 1-bromo-4-(methanesulfinyl)benzene ) or alkoxy groups (e.g., difluoromethoxy ). This enhances electrophilic substitution resistance but may facilitate nucleophilic aromatic substitution.
- Steric Effects : The cyclopropane ring introduces steric hindrance compared to linear alkyl chains (e.g., 1,1-dimethylheptyl in ) or smaller substituents like methoxymethoxy .
- Polarity: Sulfonyl groups increase polarity and solubility in polar solvents relative to non-sulfonated analogs.
Physical Properties and Spectral Data
NMR Spectroscopy :
- The main compound’s ¹H NMR would display distinct shifts for the cyclopropyl group (~1.0–2.5 ppm for CH₂ protons) and methoxy (~3.8 ppm). In contrast, 1-bromo-4-(difluoromethoxy)-2-methoxybenzene shows CF₂H signals near 6.0–6.5 ppm.
- ¹³C NMR for sulfonyl-containing compounds (e.g., ~55 ppm for methoxy, ~125–135 ppm for aromatic carbons ) differs from alkyl-substituted analogs (e.g., ~30 ppm for CH₂ in 1,1-dimethylheptyl ).
Collision Cross-Section (CCS) : For 1-bromo-4-(difluoromethoxy)-2-methoxybenzene , CCS values range from 146.6–152.3 Ų, reflecting its planar aromatic core and substituent bulk. The main compound’s CCS is expected to be higher due to the cyclopropylsulfonyl group’s three-dimensional structure.
Biological Activity
1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene is a compound of interest due to its unique structural features and potential biological activities. The presence of the cyclopropylsulfonyl group may impart distinctive chemical properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The compound's structure can be represented as follows:
- Chemical Formula : C₉H₉BrO₂S
- Molecular Weight : 251.14 g/mol
The structural uniqueness arises from its bromo and methoxy substituents along with the cyclopropylsulfonyl moiety, which may influence its interaction with biological targets.
1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene has been studied for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for key enzymes involved in metabolic pathways. For instance, the cyclopropyl group is often associated with enhanced binding affinity to target proteins due to steric effects and electronic properties.
Receptor Modulation
The compound has shown potential as a modulator of GABA receptors, which are crucial in neurotransmission and have implications in treating anxiety and other neurological disorders. Positive allosteric modulation at GABA_A receptors could lead to therapeutic applications in pain management and anxiety relief .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene:
| Activity | IC50 (nM) | Target | Reference |
|---|---|---|---|
| GABA_A Receptor Modulation | 56.9 | GABA_A 2/3 Subunit | |
| Enzyme Inhibition (DHDPS) | 21 | Dihydrodipicolinate Synthase | |
| Antimicrobial Activity | 54 | E. coli DHDPS |
Case Studies
Several studies have investigated the biological implications of this compound:
- GABA Receptor Modulation : A study demonstrated that 1-Bromo-4-(cyclopropylsulfonyl)-2-methoxybenzene acts as a positive allosteric modulator at GABA_A receptors, showing significant potential for use in treating anxiety disorders without the sedative effects commonly associated with traditional benzodiazepines .
- Antimicrobial Properties : Another research highlighted its inhibitory effect on Dihydrodipicolinate Synthase (DHDPS), an essential enzyme for bacterial growth. The compound exhibited an IC50 value indicating effective inhibition against E. coli, suggesting its potential as a novel antibiotic .
- Pharmacokinetic Studies : Pharmacokinetic evaluations in animal models revealed favorable absorption characteristics and moderate clearance rates, indicating that this compound could be optimized further for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
